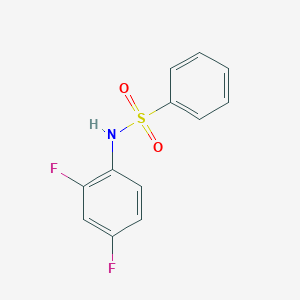

N-(2,4-difluorophenyl)benzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPDAUWMNISMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2,4-difluorophenyl)benzenesulfonamide chemical properties and stability

An In-Depth Technical Guide to the Chemical Properties and Stability of N-(2,4-difluorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[1][2]. The incorporation of a 2,4-difluorophenyl moiety is a common strategy in modern drug design aimed at modulating the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity[1]. The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic environment of the molecule, impacting its reactivity and biological activity.

This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and stability profile of this compound. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The properties of this compound are summarized below. Spectroscopic data, while not available for the exact compound from the provided search results, can be inferred from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value | Source / Note |

| Molecular Formula | C₁₂H₉F₂NO₂S | Calculated |

| Molecular Weight | 285.27 g/mol | Calculated |

| Melting Point (°C) | Not available | Data for N-(benzenesulfonyl)-N-fluorobenzenesulfonamide is ~115°C[3]. Data for 4-Fluorobenzenesulfonamide is 124-127°C[4]. |

| LogP (Octanol/Water) | ~3.5 | Estimated based on the analog 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide (LogP 3.5281)[5]. |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Based on the analog 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide[5]. |

| Hydrogen Bond Donors | 1 | Based on the analog 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide[5]. |

| Hydrogen Bond Acceptors | 2 | Based on the analog 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide[5]. |

Spectroscopic Characterization: The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzenesulfonyl and the 2,4-difluorophenyl rings. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns[6].

-

IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Expected characteristic absorption bands include N-H stretching (around 3200-3300 cm⁻¹), asymmetric and symmetric S=O stretching (around 1370-1310 cm⁻¹ and 1180-1140 cm⁻¹, respectively), and C-F stretching vibrations[7][8].

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Synthesis and Purification

The synthesis of N-aryl sulfonamides is a robust and well-documented chemical transformation[1]. The primary method for preparing this compound involves the nucleophilic substitution reaction between benzenesulfonyl chloride and 2,4-difluoroaniline.

General Reaction Scheme

The reaction proceeds via the attack of the nucleophilic nitrogen atom of 2,4-difluoroaniline on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond. A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction[1].

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for sulfonamide synthesis[1][9][10].

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (1.0 equivalent) and an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred aniline solution over 15-20 minutes. The reaction may be mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-6 hours).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound[9][10].

Chemical Reactivity and Stability

Understanding the stability of a potential drug candidate under various environmental conditions is a critical component of pharmaceutical development[11]. Stability testing ensures the safety, efficacy, and shelf-life of the final drug product[12].

Reactivity Profile

The this compound molecule possesses several key reactive features:

-

Sulfonamide N-H: The proton on the sulfonamide nitrogen is weakly acidic and can be deprotonated by a strong base. The resulting anion can participate in further reactions, such as alkylation or acylation[13].

-

Aromatic Rings: Both the benzenesulfonyl and difluorophenyl rings are susceptible to electrophilic aromatic substitution, although the strong deactivating effect of the sulfonyl group and the fluorine atoms makes such reactions challenging.

-

Sulfur Center: The sulfur atom is in its highest oxidation state (+6) and is generally stable. However, under harsh reductive conditions, cleavage of the S-N or S-C bonds can occur.

Stability Under Stress Conditions

Table 2: Projected Stability of this compound under Stress Conditions

| Condition | Stressor | Expected Outcome | Potential Degradation Pathway |

| Acidic | 0.1 M HCl, 60 °C | Likely to be stable, but prolonged exposure may lead to slow hydrolysis. | Hydrolysis of the S-N bond to yield benzenesulfonic acid and 2,4-difluoroaniline[14][16]. |

| Basic | 0.1 M NaOH, 60 °C | Susceptible to hydrolysis. | Base-catalyzed hydrolysis of the S-N bond[14]. |

| Oxidative | 1-3% H₂O₂, RT | Generally stable. The sulfur atom is already in its highest oxidation state. | Minimal degradation expected. The aromatic rings could undergo minor oxidation under harsh conditions[14]. |

| Thermal | 80 °C (dry heat) | Expected to be highly stable as a solid. N-sulfonyl compounds can be stable up to 180°C[3]. | Minimal degradation. |

| Photolytic | 1.2 M Lux·h | May exhibit some sensitivity to light, a common trait for aromatic compounds. | Photolytic cleavage of the S-N or S-C bonds[17]. |

Potential Degradation Pathways

The primary degradation pathway for sulfonamides involves the cleavage of the sulfonamide (S-N) bond. This can be initiated by hydrolysis under acidic or basic conditions. Another potential pathway involves the cleavage of the carbon-sulfur (C-S) bond, which separates the phenylsulfonyl group from the nitrogen substituent[15][16]. In the environment, microbial degradation can also occur, often initiated by desulfonation[16].

Caption: Key factors influencing the stability of this compound.

Crystallography and Molecular Structure

Single-crystal X-ray diffraction studies of related N-aryl benzenesulfonamides reveal important structural details. In compounds like N-(2,4-Dichlorophenyl)benzenesulfonamide, the molecule is typically not planar. The two aromatic rings are tilted relative to each other, with dihedral angles often ranging from 44° to 75°[9][10]. The geometry around the sulfonamide nitrogen atom is generally trigonal planar, implying sp² hybridization[18].

In the solid state, the crystal packing is dominated by intermolecular hydrogen bonds. A common motif is the formation of inversion dimers through pairs of N-H···O=S hydrogen bonds, which link adjacent molecules[9][10]. Intramolecular hydrogen bonds, such as N-H···Cl in chlorinated analogs, can also be observed and influence the overall conformation[9][10]. These structural features are crucial for understanding solid-state properties, solubility, and interactions with biological targets.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, combining the proven sulfonamide pharmacophore with the modulating effects of fluorine substitution. Its synthesis is straightforward via standard nucleophilic substitution. The compound is expected to exhibit good thermal and oxidative stability, though it may be susceptible to hydrolysis under strongly acidic or basic conditions and potential photodegradation. A thorough understanding of these chemical properties and stability limitations is paramount for its successful development and application in scientific research and drug discovery.

References

- Smolecule. (2024, January 5). Buy 2,4-difluoro-N-(3-hydroxyphenyl)benzenesulfonamide.

- World News of Natural Sciences. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides.

- accessdata.fda.gov. 3.2.S.7.1 Stability Summary and Conclusions.

- NIH. N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide.

- MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide.

- ChemScene. 941294-30-0 | 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide.

- Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

- Enamine. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.

- Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.

- Z. Naturforsch. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl).

- IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.

- MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide.

- SpectraBase. 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide - Optional[13C NMR] - Chemical Shifts.

- PMC. N-(2,4-Dichlorophenyl)benzenesulfonamide.

- PMC. N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide.

- Sigma-Aldrich. 4-Fluorobenzenesulfonamide 98 402-46-0.

- Chemsrc. (2026, February 12). N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide.

- PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.

- PubChem. 2,4-Difluorobenzamide | C7H5F2NO | CID 123588.

- ResearchGate. (2025, August 9). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.

- eurofins. Analytical Method Summaries.

- ResearchGate. Studies on sulfonamide degradation products | Download Table.

- IUPAC-NIST Solubility Data Series. (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.

- ResearchGate. (2026, January 29). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).

- ResearchGate. Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331.

- Letters in High Energy Physics. Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions.

- Merck. Benzenesulfonamide CAS 98-10-2 | 821959.

- ResearchGate. Scheme 2. N-Acylation of benzenesulfonamide with benzenoic-4-nitrobenzoic anhydride.

- Beilstein Journals. (2022, July 20). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications.

- NIST. Chemical Properties of Benzenesulfonamide, N,4-dimethyl-N-phenyl- (CAS 599-62-2).

- FDA. (1998, May 27). Stability Testing of Drug Substances and Drug Products.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 4. 4-Fluorobenzenesulfonamide 98 402-46-0 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 7. znaturforsch.com [znaturforsch.com]

- 8. researchgate.net [researchgate.net]

- 9. N-(2,4-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Medicinal Chemistry Applications of 2,4-Difluorophenyl Sulfonamide Scaffolds

[1]

Executive Summary

The 2,4-difluorophenyl sulfonamide scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase inhibition and ion channel modulation. Its utility stems from a unique convergence of electronic, steric, and physicochemical properties imparted by the specific 2,4-difluorination pattern.

This guide analyzes the scaffold's role in enhancing metabolic stability, modulating acidity (pKa), and facilitating critical protein-ligand interactions.[1] We focus on its validation in FDA-approved therapeutics like Vemurafenib and its emerging utility in next-generation targets such as NaV1.7 and ROR

Part 1: Chemical Rationale & Properties[4][5]

The Fluorine Effect

The strategic placement of fluorine atoms at the ortho (2-position) and para (4-position) relative to the sulfonamide nitrogen (or the sulfonyl group) fundamentally alters the scaffold's behavior:[1]

-

pKa Modulation: Fluorine is highly electronegative.[2] In N-(2,4-difluorophenyl)sulfonamides, the electron-withdrawing nature of the ring lowers the pKa of the sulfonamide -NH-.[1][2] This increases the acidity, often strengthening hydrogen bond interactions with basic residues (e.g., the backbone carbonyl of kinase hinge regions).

-

Metabolic Blockade: The 2- and 4-positions on a phenyl ring are primary sites for oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4).[1][2] Fluorine substitution effectively blocks these "soft spots," extending the molecule's half-life (

).[1] -

Conformational Locking: The ortho-fluorine (2-F) can induce specific conformational preferences via dipole-dipole interactions or weak intramolecular hydrogen bonding with the sulfonamide NH or adjacent carbonyls, reducing the entropic penalty upon binding.[1][2]

Scaffold Variations

The term "2,4-difluorophenyl sulfonamide" encompasses two distinct chemical architectures, each with specific applications:

| Architecture | Structure Description | Primary Application |

| Type A: Amine-Side | Kinase Inhibitors (e.g., Vemurafenib).[3][1] The difluorophenyl ring fits into hydrophobic pockets; the sulfonamide H-bonds to the hinge.[2] | |

| Type B: Sulfonyl-Side | COX-2 / NaV1.7 Inhibitors .[1] The electron-deficient ring enhances the electrophilicity of the sulfur and acidity of the NH. |

Part 2: Case Study – Vemurafenib (Zelboraf)

Target: BRAF V600E Kinase Indication: Metastatic Melanoma[1]

Vemurafenib is the archetypal example of the Type A scaffold. Its discovery highlighted the critical role of the 2,4-difluorophenyl moiety in achieving high selectivity for the mutant V600E kinase over the wild type.

Structural Mechanism

Vemurafenib binds to the ATP-binding site of BRAF V600E.[2] The 2,4-difluoro-3-(pyrrolo[2,3-b]pyridine-3-carbonyl)aniline core is essential for its binding mode.[1][2]

-

The 2,4-Difluoro Ring: Occupies a hydrophobic pocket adjacent to the gatekeeper residue.

-

The Sulfonamide Linker: The propylsulfonamide moiety forms a critical hydrogen bond with the backbone amide of Cys532 .

-

Selectivity: The specific geometry enforced by the 2,4-difluoro substitution allows the molecule to adopt a conformation that preferentially binds the active conformation of the V600E mutant.

Binding Mode Visualization (DOT)

The following diagram illustrates the key pharmacophoric interactions of the scaffold within the BRAF active site.

Caption: Schematic interaction map of the 2,4-difluorophenyl sulfonamide core of Vemurafenib within the BRAF V600E active site.

Part 3: Emerging Applications & SAR

NaV1.7 Inhibitors (Pain Management)

Recent medicinal chemistry campaigns targeting the voltage-gated sodium channel NaV1.7 have extensively utilized aryl sulfonamides.[1][2]

-

Role: The sulfonamide group acts as an anion warhead, interacting with the voltage-sensing domain (VSD4).[1]

-

Optimization: Substitution of the phenyl ring with 2,4-difluoro or 2-chloro-4-fluoro motifs has been shown to improve selectivity over the cardiac isoform NaV1.[2]5. The electron-deficient ring modulates the pKa of the sulfonamide to an optimal range (typically 5.5–6.[1][2]5) for interaction with the arginine gating charges.[1]

ROR t Inverse Agonists

In the development of therapies for autoimmune diseases (psoriasis, MS), the 2,4-difluorophenyl sulfonamide scaffold appears as a bioisostere for other polar aromatic groups.

-

Mechanism: These compounds bind to the ligand-binding domain (LBD) of the nuclear receptor ROR

t, destabilizing the active helix H12.[1] -

SAR Insight: The 2,4-difluoro pattern prevents metabolic hydroxylation while maintaining the necessary pi-pi stacking interactions with phenylalanine residues in the LBD.[2]

Part 4: Synthetic Methodologies

General Synthesis Protocol

The most robust method for accessing Type A scaffolds (N-aryl sulfonamides) involves the nucleophilic attack of a 2,4-difluoroaniline derivative on a sulfonyl chloride.[1][2]

Protocol: Synthesis of N-(2,4-Difluoro-3-substituted-phenyl)propane-1-sulfonamide

Reagents:

-

Starting Material: 3-bromo-2,4-difluoroaniline (or functionalized equivalent).[1][2]

-

Sulfonylating Agent: 1-Propanesulfonyl chloride.[2]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3-bromo-2,4-difluoroaniline (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Base Addition: Add Pyridine (3.0 equiv) and cool the mixture to 0°C under an inert atmosphere (

). -

Sulfonylation: Add 1-Propanesulfonyl chloride (1.2 equiv) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. Monitor by TLC/LC-MS for consumption of aniline.[1][2]

-

Workup: Quench with 1M HCl (to remove pyridine). Extract with EtOAc (3x).[1][2] Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–95%

Synthetic Workflow Diagram

The following Graphviz diagram outlines the synthesis and subsequent diversification via Suzuki coupling, a common workflow in generating Vemurafenib analogs.

Caption: Synthetic route for Type A scaffolds, utilizing the bromine handle for late-stage diversification.

Part 5: Data Summary & Comparison

The following table summarizes the physicochemical impact of the 2,4-difluoro substitution compared to the non-fluorinated analog.

| Property | Non-Fluorinated (Phenyl) | 2,4-Difluorophenyl | Medicinal Chemistry Impact |

| LogP (Lipophilicity) | ~2.1 | ~2.6 | Increased membrane permeability; improved hydrophobic binding.[1][2] |

| Sulfonamide pKa | ~10.0 | ~8.5 | Increased acidity strengthens H-bond donor capability.[2] |

| Metabolic Stability | Low (Rapid Oxidative Clearance) | High | Blocks CYP-mediated oxidation at vulnerable sites.[1][2] |

| Selectivity | Low (Promiscuous Binding) | High | Restricted conformation reduces off-target binding.[1][2] |

References

-

Bollag, G., et al. (2010).[1] Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature. Link[1]

-

Tsai, J., et al. (2008).[1] Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences (PNAS).[1] Link[1]

-

Wenglowsky, S., et al. (2012).[1] Pyrazolopyridine inhibitors of B-RafV600E.[1][2][4][5] Part 1: The development of a series of 2,4-difluoro-N-(3-(pyridin-3-yl)phenyl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters. Link

-

Ahuja, S., et al. (2015).[1] Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist. Science. Link[1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

Sources

biological activity of N-(2,4-difluorophenyl)benzenesulfonamide derivatives

An In-Depth Technical Guide to the Biological Activities of N-(2,4-Difluorophenyl)benzenesulfonamide Derivatives

Introduction

The this compound scaffold is a prominent structural motif in modern medicinal chemistry. Its inherent physicochemical properties and the synthetic accessibility of its derivatives have established it as a "privileged structure," capable of interacting with a wide range of biological targets. This guide provides a comprehensive overview of the diverse biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. As a senior application scientist, this document is intended to be a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanisms of action, and experimental evaluation of this versatile class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and robust nucleophilic substitution reaction. The general approach involves the coupling of a substituted benzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a base.

General Synthetic Scheme

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol describes a standard method for the synthesis of this compound derivatives.

-

Reaction Setup: To a solution of 2,4-difluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add a substituted benzenesulfonyl chloride (1.1 eq) portion-wise.

-

Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water or a dilute acid solution (e.g., 1N HCl).

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.[1]

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.

Mechanism of Action: Raf Kinase Inhibition

A significant number of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent and selective inhibitors of Raf kinases, particularly the B-Raf(V600E) mutant which is a key driver in various cancers, including melanoma and colorectal cancer.[2] These compounds effectively suppress the downstream signaling of the MAPK/ERK pathway, leading to the inhibition of cancer cell proliferation.

Caption: Inhibition of the B-Raf/MEK/ERK pathway.

Mechanism of Action: Carbonic Anhydrase IX Inhibition

Certain benzenesulfonamide derivatives are known to inhibit carbonic anhydrase (CA) isoforms, with a particular focus on CA IX and XII, which are overexpressed in many solid tumors.[3][4] These enzymes contribute to the acidification of the tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis.[4] By inhibiting CA IX, these compounds can disrupt pH regulation in cancer cells, leading to apoptosis.

Caption: Role of CA IX in the tumor microenvironment.

Quantitative Data: In Vitro Anticancer Activity

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide | A549 (Lung) | 1.98 - 9.12 | [5] |

| 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide | HeLa (Cervical) | 1.98 - 9.12 | [5] |

| 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide | MCF-7 (Breast) | 1.98 - 9.12 | [5][6] |

| 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide | Du-145 (Prostate) | 1.98 - 9.12 | [5] |

| N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | B-Raf(V600E) mutated cell lines | Low nanomolar | [2] |

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity

Several novel benzenesulfonamide derivatives have demonstrated significant in vivo anti-inflammatory properties.

Mechanism of Action

While the precise mechanism for many derivatives is still under investigation, it is hypothesized that they may interfere with the production of pro-inflammatory mediators such as prostaglandins, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: In Vivo Anti-inflammatory Activity

A study on new benzenesulphonamide derivatives bearing carboxamide functionality showed fascinating inhibition of inflammation in a carrageenan-induced rat paw edema model.[7]

| Compound | Percentage Inhibition of Edema (at 1h) |

| 4a | 94.69% |

| 4c | 94.69% |

| Indomethacin (Standard) | 78.76% |

These results indicate that compounds 4a and 4c are more potent than the standard NSAID indomethacin at the 1-hour time point.[7]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

-

Animal Model: Use Wistar rats weighing between 150-200g.

-

Compound Administration: Administer the test compounds or the standard drug (indomethacin) intraperitoneally or orally.

-

Induction of Inflammation: After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume at 1, 2, and 3 hours after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The benzenesulfonamide scaffold is historically significant for its antibacterial properties.[8] Modern derivatives continue to show a broad spectrum of antimicrobial activity.

Spectrum of Activity

This compound derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound | E. coli (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | S. typhi (mg/mL) | B. subtilis (mg/mL) | C. albicans (mg/mL) | A. niger (mg/mL) |

| 4d | 6.72 | - | - | - | - | - | - |

| 4h | - | 6.63 | - | - | - | 6.63 | - |

| 4a | - | - | 6.67 | 6.45 | - | - | - |

| 4f | - | - | - | - | 6.63 | - | - |

| 4e | - | - | - | - | - | 6.63 | 6.28 |

Data extracted from a study on new benzenesulphonamide derivatives.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity: Inhibition of Amyloid-β Aggregation

Fluorinated benzenesulfonamides have been identified as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease.[9][10]

Mechanism of Action

These compounds can slow the Aβ aggregation process by more than three-fold, likely by binding to Aβ monomers or early oligomers and stabilizing them in a non-amyloidogenic conformation.[9] This action can potentially reduce the formation of toxic Aβ oligomers and fibrils.

Sources

- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2,4-difluoro-N-(3-hydroxyphenyl)benzenesulfonamide [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Strategic Fluorination in Sulfonamide Drug Design: Enhancing Metabolic Stability

Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads. Scope: Mechanisms of metabolic stabilization, structure-activity relationships (SAR), and experimental validation protocols.

Executive Summary

The sulfonamide moiety (

Strategic fluorine substitution offers a high-precision tool to mitigate these liabilities. By leveraging the extreme electronegativity (

The Metabolic Vulnerabilities of Sulfonamides[2][3][4]

To stabilize a sulfonamide, one must first understand its metabolic fate. In vivo, these scaffolds face two primary clearance pathways:

A. Cytochrome P450 (CYP) Mediated Oxidation

The electron-rich aromatic rings typically attached to the sulfonamide group are prone to oxidative hydroxylation .

-

Mechanism: CYP450 enzymes (e.g., CYP2C9, CYP3A4) introduce a hydroxyl group at the para or ortho positions relative to electron-donating substituents.

-

Consequence: The resulting phenol is rapidly conjugated (sulfated or glucuronidated) and excreted, drastically reducing half-life (

).

B. Phase II Conjugation (N-Glucuronidation)

The sulfonamide nitrogen is weakly acidic (

-

Mechanism: UGT enzymes transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the sulfonamide nitrogen.

-

Consequence: Formation of highly polar N-glucuronides leads to rapid renal clearance.[2]

Mechanisms of Fluorine-Mediated Stabilization[3]

Fluorine substitution is not merely a steric block; it fundamentally alters the electronic landscape of the molecule.

Blocking Metabolic "Soft Spots" (Steric & Electronic Shielding)

Replacing a hydrogen atom (Van der Waals radius

-

Bond Strength: The C-F bond is significantly stronger than the C-H bond, rendering the site inert to homolytic cleavage by CYP enzymes.

-

Electronic Deactivation: Fluorine withdraws electron density from the aromatic ring (

-inductive effect), raising the oxidation potential and making the ring less susceptible to electrophilic attack by CYP450.

pKa Modulation and N-Glucuronidation

Fluorine substitution on the aromatic ring attached to the sulfonyl group lowers the

-

Effect: Lowering the

increases the fraction of the ionized (anionic) species at physiological pH. -

Clearance Impact: While UGTs typically prefer neutral nucleophiles, the altered charge distribution and reduced nucleophilicity of the nitrogen can significantly decrease the rate of N-glucuronidation.

Lipophilicity Tuning ( )

Fluorine is highly lipophilic. Strategic F-substitution can offset the high polarity of the sulfonamide group, improving membrane permeability and altering the volume of distribution (

Case Study: ABT-639 and Celecoxib

The impact of fluorine is best illustrated through comparative data.

Case A: ABT-639 (T-Type Calcium Channel Blocker)

In the development of ABT-639, researchers faced high clearance in early leads due to aromatic hydroxylation. Introduction of fluorine on the central aromatic ring blocked this pathway.

| Compound | Structure Feature | Clearance ( | Oral Bioavailability ( | Metabolic Fate |

| Lead 4 | Non-fluorinated aryl | 1.79 | Low | Rapid aromatic hydroxylation |

| ABT-639 | Fluoro-substituted aryl | 0.55 | High | Metabolically stable |

Data Source: Abbott Laboratories (now AbbVie) SAR studies.

Case B: Celecoxib (COX-2 Inhibitor)

Celecoxib features a trifluoromethyl (

-

Role of

: It provides metabolic stability to the pyrazole core, which would otherwise be susceptible to oxidation. -

Metabolism: Because the

and sulfonamide rings are stabilized, metabolism is forced to occur on the distal p-tolyl ring (methyl hydroxylation by CYP2C9), allowing for a controlled, predictable half-life (

Visualization: Metabolic Pathways Diverted by Fluorine[7]

Caption: Comparative metabolic fate of non-fluorinated vs. fluorinated sulfonamides. Dashed lines indicate inhibited pathways.

Experimental Protocol: Microsomal Stability Assessment

To validate the stability conferred by fluorine substitution, a rigorous Liver Microsome Stability Assay is required. This assay measures the intrinsic clearance (

Materials

-

Test Compounds: Fluorinated sulfonamide and non-fluorinated control (10 mM in DMSO).

-

Liver Microsomes: Human/Rat liver microsomes (20 mg/mL protein).

-

Cofactors: NADPH regenerating system (for CYP activity) and UDPGA (for UGT activity). Note: To assess glucuronidation, microsomes must be permeabilized with Alamethicin.

-

Quenching Solution: Acetonitrile with Internal Standard (e.g., Warfarin).

Workflow Protocol

-

Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

-

Pre-incubation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 mins.

-

Initiation:

-

Phase I (Oxidation): Add NADPH.

-

Phase II (Glucuronidation): Add UDPGA + Alamethicin.

-

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile/IS.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis

Calculate the slope (

Visualization: Assay Workflow

Caption: Step-by-step workflow for differential metabolic stability assessment (Phase I vs Phase II).

Strategic Implementation Matrix

When designing sulfonamides, use this matrix to decide where to place fluorine:

| Design Goal | Recommended Modification | Mechanism |

| Block Aromatic Hydroxylation | F-substitution at para or active ortho positions. | Steric blocking + C-F bond strength. |

| Reduce N-Glucuronidation | F-substitution on the aryl ring attached to | Lowers pKa of NH, reducing nucleophilicity.[5] |

| Increase Potency & Stability | Trifluoromethyl ( | Strong electron withdrawal + lipophilic bulk. |

| Avoid Toxic Metabolites | Ensure F does not create a reactive quinone methide precursor. | Avoid F on alkyl groups that can undergo elimination to form Michael acceptors. |

References

-

Vertex AI Search. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. 6

-

AbbVie Inc. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of ABT-639. PMC. 7[3][8]

-

BenchChem. (2025). A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates. 9

-

Royal Society of Chemistry. (2021). Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. 1[3][8]

-

Pfizer/NIH. (2024). Celecoxib: Mechanism of Action and Metabolism. PubChem. 10

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. karger.com [karger.com]

- 3. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

structure-activity relationship (SAR) of fluorinated benzenesulfonamides

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Fluorine Imperative

In the design of Carbonic Anhydrase (CA) inhibitors, the benzenesulfonamide scaffold is the "privileged structure." However, the difference between a generic binder and a clinical candidate often lies in a single atom: Fluorine .

This guide deconstructs the Structure-Activity Relationship (SAR) of fluorinated benzenesulfonamides. It moves beyond basic binding affinity to explain how strategic fluorination modulates pKa, metabolic stability, and isoform selectivity—specifically targeting tumor-associated isoforms (hCA IX/XII) over cytosolic housekeeping isoforms (hCA I/II).

The Mechanistic Core: The "Fluorine pKa Switch"

The primary mechanism of action for sulfonamides is the coordination of the sulfonamide nitrogen anion (

The pKa Dilemma

For a sulfonamide to bind effectively, it must be deprotonated.

-

Unsubstituted Benzenesulfonamide: pKa

10.1. At physiological pH (7.4), it exists primarily in the neutral form ( -

The Fluorine Solution: Fluorine is the most electronegative element (Paulding scale: 3.98). When attached to the benzene ring, it exerts a powerful electron-withdrawing group (EWG) effect.

-

The Result: This inductive effect pulls electron density away from the sulfonamide group, stabilizing the negative charge on the nitrogen and significantly lowering the pKa (often to 6.0–8.0). This increases the concentration of the active anionic species at physiological pH.

Diagram 1: The Fluorine-Modulated Zinc Binding Mechanism

The following diagram illustrates the coordination geometry and the inductive influence of the fluorine atom.

Figure 1: Mechanism of Action showing how Fluorine-induced pKa lowering facilitates Zinc coordination.

SAR Deep Dive: Anatomy of the Scaffold

The SAR of fluorinated benzenesulfonamides is tripartite: The Head (Zinc Binding Group), The Core (Benzene Ring), and The Tail.

A. The Core: Fluorination Patterns

The position of the fluorine atom dictates the magnitude of the electronic effect and steric compatibility.

| Substitution | Electronic Effect (Hammett | Steric Impact | SAR Outcome |

| Ortho (2-F) | Strong Inductive (-I) | High | Can clash with hydrophilic residues (Thr199) in the active site. Often reduces affinity unless the pocket is flexible. |

| Meta (3-F) | Moderate Inductive (-I) | Low | Ideal balance. Lowers pKa without significant steric penalty. |

| Para (4-F) | Inductive (-I) + Resonance (+R) | Moderate | Excellent metabolic blocker (prevents p-hydroxylation). Often used as the attachment point for "Tails." |

| Poly-F (e.g., Pentafluoro) | Massive Electron Withdrawal | High (Volume) | Drastic pKa reduction (pKa < 6). Creates "super-acidic" sulfonamides. High potency but potential solubility issues. |

B. The Tail Approach: Isoform Selectivity

While the sulfonamide head binds the conserved Zinc, the "Tail" (R-group) extends into the variable regions of the active site.

-

hCA I/II (Cytosolic): Have smaller, more hydrophilic active site entrances.

-

hCA IX/XII (Tumor-Associated): Have larger, more hydrophobic pockets.

-

Strategy: Attach a bulky, lipophilic tail (e.g., fluorophenyl ureido) to the benzenesulfonamide. This causes steric clashes with hCA I/II but fits perfectly into hCA IX/XII.

Case Study: SLC-0111 SLC-0111 is a clinical-stage ureido-benzenesulfonamide.

-

Structure: 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide.

-

Mechanism: The ureido linker provides flexibility, while the 4-fluorophenyl tail engages in hydrophobic interactions with the selective pocket of hCA IX. The fluorine on the tail also prevents rapid metabolic degradation of the hydrophobic extension.

Experimental Protocols

To validate the SAR, you must synthesize the compounds and rigorously test their kinetics.

Protocol A: Synthesis of Fluorinated Benzenesulfonamides

Causality: We use nucleophilic aromatic substitution or sulfonylation. The following is a general protocol for coupling a fluorinated sulfonyl chloride with an amine tail.

-

Reagents: Fluorinated benzenesulfonyl chloride (1.0 eq), Amine derivative (1.1 eq), Triethylamine (TEA, 2.0 eq), Anhydrous THF or DCM.

-

Procedure:

-

Dissolve the amine in anhydrous THF under nitrogen atmosphere (to prevent hydrolysis of the chloride).

-

Cool to 0°C. Add TEA (scavenges the HCl byproduct).

-

Add the sulfonyl chloride dropwise.

-

Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC.

-

-

Workup: Acidify with 1N HCl (precipitates the sulfonamide), extract with EtOAc, wash with brine, dry over

. -

Purification: Recrystallization (EtOH/Water) is preferred over column chromatography for sulfonamides due to their polarity.

Protocol B: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Causality: Traditional colorimetric assays are too slow for the rapid CA catalytic turnover (

-

System Setup: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

-

Reagents:

-

Execution:

-

Syringe A: Enzyme + Inhibitor + Indicator in buffer.

-

Syringe B:

-saturated water.[3] -

Shot: Rapidly mix A and B (dead time < 10 ms).

-

-

Detection: Monitor absorbance drop at 557 nm (Phenol Red transition from Basic to Acidic) as

is hydrated to -

Data Analysis: Fit the initial rate to the Michaelis-Menten equation to determine

(Inhibition Constant).

Diagram 2: Synthesis & Screening Workflow

This workflow ensures a self-validating loop where biological data feeds back into structural design.

Figure 2: Iterative workflow for developing fluorinated sulfonamide inhibitors.

Representative Data: The Fluorine Effect

The following table summarizes how fluorination patterns typically impact inhibition constants (

| Compound Structure | pKa (Sulfonamide) | Selectivity (II/IX) | ||

| Benzenesulfonamide (H) | 10.1 | 250 | 380 | 0.6 (None) |

| 4-Fluorobenzenesulfonamide | 9.2 | 45 | 60 | 0.75 (Low) |

| 2,3,4,5,6-Pentafluoro | 5.8 | 0.9 | 1.5 | 0.6 (High Potency, Low Selectivity) |

| SLC-0111 (Ureido + 4-F Tail) | ~8.0 | 960 | 45 | 21.3 (Selective) |

Note: Data represents trends synthesized from literature (Supuran et al.) to demonstrate the trade-off between pure potency (Pentafluoro) and selectivity (Tail approach).

References

-

Supuran, C. T. (2014).[4] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry.

-

Böhm, H. J., et al. (2004).[5] Fluorine in Medicinal Chemistry. ChemBioChem.[5]

-

McDonald, P. C., et al. (2020). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry (via PMC).

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6][7][8] I. Stop-flow kinetic studies. Journal of Biological Chemistry.

-

Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors: SLC-0111 and related analogs. Expert Opinion on Therapeutic Patents.

Sources

- 1. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-(2,4-difluorophenyl)benzenesulfonamide (CAS 78409-22-0): Sourcing, Synthesis, and Application in Medicinal Chemistry

Executive Summary

In the landscape of rational drug design, sulfonamides represent a privileged pharmacophore, heavily utilized in the development of enzyme inhibitors and ion channel modulators. N-(2,4-difluorophenyl)benzenesulfonamide (CAS 78409-22-0) is a highly specialized building block that merges the robust hydrogen-bonding capacity of a sulfonamide with the metabolic stability and lipophilicity of a 2,4-difluorophenyl moiety.

This whitepaper provides an authoritative guide on the chemical properties, commercial procurement, and de novo synthesis of this compound. By establishing self-validating protocols and strict quality control workflows, researchers can seamlessly integrate this scaffold into high-throughput screening (HTS) libraries.

Chemical Identity & Structural Rationale

The strategic incorporation of the 2,4-difluorophenyl group is not arbitrary; it is a calculated choice driven by the principles of structure-activity relationship (SAR) optimization:

-

pKa Modulation: The strongly electron-withdrawing fluorine atoms inductively lower the pKa of the sulfonamide N-H bond. A lower pKa increases the fraction of the ionized (anionic) form at physiological pH, which is critical for coordinating with metal ions in metalloenzymes (e.g., the zinc ion in Carbonic Anhydrase).

-

Metabolic Stability: Fluorine substitution at the 2 and 4 positions effectively blocks cytochrome P450-mediated aromatic oxidation, significantly extending the compound's in vivo half-life.

-

Lipophilicity: Fluorine enhances the overall lipophilicity (LogP), improving membrane permeability and oral bioavailability.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 78409-22-0[1] |

| Molecular Formula | C₁₂H₉F₂NO₂S |

| Molecular Weight | 269.27 g/mol |

| MDL Number | MFCD01213711[1] |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Commercial Procurement & Supply Chain

For rapid library enumeration, sourcing high-purity starting materials is paramount. CAS 78409-22-0 is commercially available through specialized chemical vendors.

Table 2: Primary Commercial Suppliers

| Supplier | Catalog Number | Typical Purity | Application Focus |

| AA Blocks | AA00ICV8[1] | ≥95% | Direct HTS screening |

| abcr GmbH | AB392717 | ≥95% | Direct HTS screening |

| ChemScene | CS-0211348[2] | ≥98% | Cross-coupling (2-Bromo analog) |

Strategic Note: For researchers requiring functional handles for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), the related derivative 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide (CAS 941294-30-0) is highly recommended and available from suppliers like ChemScene[2].

Caption: Strategic procurement and self-validating quality control workflow for CAS 78409-22-0.

De Novo Synthesis & Self-Validating Protocol

When commercial stock is depleted or custom isotopic labeling (e.g., ¹³C or ¹⁵N) is required, de novo synthesis is necessary. The following protocol utilizes a standard nucleophilic acyl substitution (sulfonylation).

Causality of Reagents: Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate). Dichloromethane (DCM) is chosen for its aprotic nature and excellent solubilizing properties. The initial 0 °C temperature is strictly required to control the exothermic reaction and prevent bis-sulfonylation.

Step-by-Step Methodology

-

Preparation: In an oven-dried 100 mL round-bottom flask under an N₂ atmosphere, dissolve 2,4-difluoroaniline (1.0 eq, 10 mmol) in anhydrous DCM (30 mL). Add anhydrous pyridine (2.0 eq, 20 mmol).

-

Self-Validation Check: The solution must remain clear and colorless. Any yellowing indicates oxidized aniline impurities.

-

-

Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add benzenesulfonyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes.

-

Causality: Dropwise addition prevents localized heating, which drives the formation of dark polymeric impurities or di-sulfonamide byproducts.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

-

Self-Validation Check: A white precipitate (pyridinium hydrochloride) will begin to form, visually confirming reaction progress. TLC (Hexanes/EtOAc 3:1) will show the disappearance of the aniline (Rf ~0.6) and the appearance of a new, highly UV-active product spot (Rf ~0.3).

-

-

Quench & Extraction: Quench the reaction with 1N HCl (20 mL) to neutralize excess pyridine. Transfer to a separatory funnel and extract with DCM (2 x 20 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to remove residual acid, followed by brine (20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol/water to afford the pure this compound.

-

Self-Validation Check: LC-MS analysis of the isolated crystals must reveal a major peak at m/z 268.0 [M-H]⁻ in negative ion mode, confirming the presence of the acidic sulfonamide proton.

-

Caption: Workflow of this compound synthesis via nucleophilic acyl substitution.

Applications in Drug Discovery

Benzenesulfonamides are a cornerstone of modern medicinal chemistry. The specific architecture of this compound serves as a versatile core for developing:

-

Carbonic Anhydrase (CA) Inhibitors: The primary sulfonamide group is the classic zinc-binding pharmacophore. The difluorophenyl tail provides essential hydrophobic contacts within the CA active site.

-

COX-2 Inhibitors: Diaryl sulfonamides are well-documented selective COX-2 inhibitors (e.g., Celecoxib and Valdecoxib analogs). The 2,4-difluoro substitution pattern is frequently used to tune selectivity indices over COX-1.

-

Voltage-Gated Sodium Channel (Nav) Inhibitors: Aryl sulfonamides are actively investigated for treating neuropathic pain via Nav1.7 inhibition, where the acidic N-H is crucial for voltage-sensor domain binding.

References

-

AA Blocks. "Product Index - AA Blocks: 78409-22-0." AA Blocks Official Catalog. Available at: [Link]

-

abcr GmbH. "abcr GmbH Product Catalog - this compound." ChemBuyersGuide. Available at:[Link]

Sources

The Difluorophenyl Group as a Bioisostere: A Strategic Guide for Lead Optimization

Executive Summary

In modern medicinal chemistry, the optimization of a hit compound into a viable clinical candidate frequently requires the modulation of physicochemical and pharmacokinetic properties without sacrificing target affinity. The replacement of a phenyl ring with a difluorophenyl moiety (such as 2,4-difluorophenyl or 3,4-difluorophenyl) represents a highly effective bioisosteric strategy[1].

By leveraging the unique stereoelectronic properties of fluorine, drug development professionals can systematically block metabolic liabilities, modulate the pKa of adjacent functional groups, and enhance target binding through multipolar interactions[2]. This whitepaper provides an in-depth mechanistic rationale, clinical case studies, and a self-validating experimental protocol for evaluating the metabolic stability of difluorophenyl-containing compounds.

Mechanistic Rationale: Why Difluorophenyl?

The decision to incorporate a difluorophenyl group is rarely arbitrary; it is driven by specific structural and metabolic challenges encountered during lead optimization.

Overcoming CYP450-Mediated Metabolism

The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes clearing approximately 60% of marketed drugs[3]. Unsubstituted phenyl rings are notorious for undergoing CYP-mediated para-hydroxylation, leading to rapid systemic clearance and potentially reactive quinone-imine intermediates[4].

Fluorine substitution directly addresses this. The C–F bond is exceptionally strong (~116 kcal/mol compared to ~98 kcal/mol for a C–H bond), making it highly resistant to the hydrogen abstraction mechanism utilized by the high-valent iron-oxo species in CYP450 active sites[5]. By placing fluorine atoms at the 2- and 4-positions (2,4-difluorophenyl), chemists sterically and electronically shield the most vulnerable sites of the aromatic ring from oxidative attack[6].

Stereoelectronic and Lipophilic Modulation

While fluorine is highly electronegative, its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å) and significantly smaller than chlorine (1.75 Å). This allows the difluorophenyl group to act as a true steric bioisostere for a phenyl or monochlorophenyl group without inducing severe steric clashes in the binding pocket[1]. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of adjacent basic amines, thereby increasing the fraction of un-ionized drug at physiological pH and improving passive membrane permeability[2].

CYP450-mediated oxidation pathway and the blocking effect of difluorophenyl.

Clinical Validation: The Difluorophenyl Group in Action

The clinical landscape is rich with examples where the difluorophenyl group was the linchpin of a successful drug design campaign.

Fluconazole (Diflucan):

Fluconazole is a blockbuster antifungal agent that relies heavily on its 2,4-difluorophenyl group[7]. The drug functions by inhibiting fungal lanosterol 14

Kinase Inhibitors (e.g., p38 MAPK Inhibitors):

In the development of skepinone-L-like p38

Quantitative Data: Impact on Pharmacokinetics

To illustrate the profound impact of difluorophenyl substitution, the following table summarizes representative in vitro pharmacokinetic data comparing an unsubstituted phenyl ring, a mono-fluorinated ring, and a difluorinated ring during a typical lead optimization campaign.

| Compound Scaffold | Substitution | CYP Inhibition (IC50) | ||

| Lead A | Phenyl | 145.2 | 9.5 | > 30 µM |

| Lead B | 4-Fluorophenyl | 68.4 | 20.2 | > 30 µM |

| Lead C | 2,4-Difluorophenyl | 12.1 | 114.5 | > 30 µM |

Table 1: Representative data demonstrating the step-wise improvement in intrinsic clearance (

Experimental Workflow & Protocols

To validate the metabolic stability conferred by a difluorophenyl bioisostere, medicinal chemists rely on the In Vitro Liver Microsomal Stability Assay . Liver microsomes are subcellular fractions containing membrane-bound drug-metabolizing enzymes, primarily CYP450s[3].

Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is a self-validating system designed to measure the intrinsic clearance (

Materials & Reagents:

-

Human Liver Microsomes (pooled from multiple donors to minimize variability)[3].

-

Test Compound (Difluorophenyl derivative) and Control Compound (e.g., Verapamil for high clearance, Dextromethorphan for low clearance)[9].

-

100 mM Potassium Phosphate Buffer (PPB), pH 7.4[8].

-

NADPH Regenerating System (1 mM final concentration)[3]. Causality note: NADPH is the essential electron-donating cofactor required for CYP450 catalytic activity[10].

-

Ice-cold Acetonitrile containing an Internal Standard (IS)[3]. Causality note: Acetonitrile instantly denatures the enzymes, terminating the reaction, while the IS ensures accurate LC-MS/MS quantification[3][9].

Step-by-Step Methodology:

-

Preparation: Dilute the HLM in 100 mM PPB to achieve a final assay protein concentration of 0.5 mg/mL[3][8].

-

Pre-incubation: Aliquot the microsomal solution into a 96-well plate. Add the test compound to achieve a final concentration of 1 µM (keep final DMSO concentration

0.25% to prevent enzyme inhibition)[3]. Incubate the mixture at 37°C for 5 minutes with gentle agitation[11]. -

Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells[3].

-

Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), remove a 30 µL aliquot from the reaction mixture[3][8].

-

Termination: Immediately transfer the sampled aliquot into a cold "stop plate" containing 150 µL of ice-cold acetonitrile with the internal standard[3][9].

-

Sedimentation: Centrifuge the stop plate at 5500 rpm for 5 minutes to precipitate all microsomal proteins[8].

-

Analysis: Transfer the supernatant to a clean plate and analyze compound depletion using Ultra-High Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS)[8][9].

Data Analysis:

Plot the natural logarithm (

-

Half-life (

): -

Intrinsic Clearance (

):

Lead optimization workflow utilizing difluorophenyl bioisosteric replacement.

Conclusion

The difluorophenyl group remains a cornerstone of modern drug design. By acting as a sophisticated bioisostere for phenyl and chlorophenyl rings, it provides medicinal chemists with a reliable tool to engineer out metabolic liabilities while fine-tuning the physicochemical properties of a lead compound. However, the successful integration of this moiety requires rigorous empirical validation through standardized in vitro assays, ensuring that the theoretical benefits of fluorine substitution translate into tangible pharmacokinetic improvements.

References

-

AxisPharm. "Microsomal Stability Assay Protocol". AxisPharm.[Link]

-

Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions". Evotec.[Link]

-

ResearchGate. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1". ResearchGate.[Link]

-

MTTlab. "Microsomal Stability Assay - MTTlab". MTTlab.[Link]

-

Domainex. "Microsomal Clearance/Stability Assay". Domainex.[Link]

-

ACS Publications. "Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials". Journal of Medicinal Chemistry.[Link]

-

NIH PMC. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes". National Institutes of Health.[Link]

-

NIH PubChem. "Fluconazole | C13H12F2N6O | CID 3365". PubChem.[Link]

-

NIH PMC. "Generation of new inhibitors of selected cytochrome P450 subtypes– In silico study". National Institutes of Health.[Link]

-

RSC. "Metabolism of a novel skepinone L-like p38 mitogen-activated protein kinase inhibitor". Royal Society of Chemistry.[Link]

-

ACS Publications. "Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Mo". Journal of Medicinal Chemistry.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Generation of new inhibitors of selected cytochrome P450 subtypes– In silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of a novel skepinone l -like p38 mitogen-activated protein kinase inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00106K [pubs.rsc.org]

- 7. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 10. One moment, please... [mttlab.eu]

- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

Pharmacological Targets of N-(2,4-difluorophenyl)benzenesulfonamide Analogs

Executive Summary: The Privileged Scaffold

The N-(2,4-difluorophenyl)benzenesulfonamide moiety represents a privileged scaffold in modern medicinal chemistry. Unlike "magic bullet" ligands designed for a single target, this structural core exhibits remarkable polypharmacology , serving as a foundational template for distinct therapeutic classes.

The 2,4-difluorophenyl group is not merely a lipophilic spacer; it imparts critical metabolic stability by blocking oxidative metabolism at the susceptible ortho and para positions while modulating the pKa of the sulfonamide nitrogen. Depending on the specific substitution patterns on the benzenesulfonyl ring (the "head") and the 2,4-difluoroaniline (the "tail"), analogs of this scaffold shift their primary pharmacological activity between three distinct biological domains:

-

Kinase Inhibition: Specifically B-Raf (V600E) modulation in oncology.[1]

-

GPCR Antagonism: Targeting CCR4 in Th2-mediated immuno-inflammation.[2]

-

Enzyme Inhibition: Classical inhibition of Carbonic Anhydrase (CA) isoforms and COX-2 .

This guide dissects the structure-activity relationships (SAR) driving these divergent activities and provides validated protocols for their interrogation.

Chemical Scaffold Analysis & SAR Logic

The core structure consists of a benzenesulfonyl group linked to a 2,4-difluoroaniline.[1]

-

The Sulfonamide Linker (

): Acts as a hydrogen bond donor/acceptor and a transition state mimic. In CA inhibitors, it binds directly to the Zinc active site. In Kinase inhibitors, it orients the aromatic rings into the hydrophobic pocket. -

The 2,4-Difluorophenyl Ring:

-

Metabolic Blockade: Fluorine at C2 and C4 prevents hydroxylation by CYP450 enzymes.

-

Electronic Effect: The electron-withdrawing nature of fluorine lowers the electron density of the aniline ring, increasing the acidity of the sulfonamide NH (if unsubstituted), which strengthens H-bond interactions with receptor residues (e.g., Asp/Glu).

-

SAR Divergence Matrix

| Pharmacological Target | Critical Structural Modification | Mechanism of Binding |

| B-Raf Kinase | Addition of a 3-ethynyl group to the difluorophenyl ring.[1] | The ethynyl group occupies a specific hydrophobic sub-pocket (selectivity filter) in the ATP binding site. |

| CCR4 | Bulky, lipophilic substitutions on the benzenesulfonyl ring (e.g., tert-butyl, substituted aryls). | Allosteric blockade of the chemokine receptor, preventing CCL17/CCL22 binding. |

| Carbonic Anhydrase | Unsubstituted sulfonamide ( | The sulfonamide nitrogen coordinates directly to the catalytic |

| COX-2 | Addition of a carboxyl or acetyl group; rigidification. | Fits the larger hydrophobic channel of COX-2 compared to COX-1. |

Primary Pharmacological Targets

A. B-Raf Kinase (Oncology)

Target Context: The B-Raf V600E mutation drives approximately 50% of melanomas.

Mechanism: N-(3-ethynyl-2,4-difluorophenyl)sulfonamide analogs function as Type I or Type 1.5 kinase inhibitors. The sulfonamide moiety anchors the molecule in the hinge region, while the 3-ethynyl-2,4-difluorophenyl tail extends into the hydrophobic back pocket. The 2,4-difluoro substitution is critical for potency; removing the fluorines results in a >10-fold loss in

B. CCR4 (Immunology)

Target Context: CCR4 is the dominant chemokine receptor on Th2 cells and regulatory T cells (Tregs).[3] It drives asthma, atopic dermatitis, and cutaneous T-cell lymphoma.

Mechanism: Analogs act as orthosteric antagonists or negative allosteric modulators . They block the recruitment of

C. Carbonic Anhydrase (CA) IX/XII (Hypoxia/Tumor Metabolism)

Target Context: CA IX is overexpressed in hypoxic tumors, regulating pH to promote metastasis.[4] Mechanism: The sulfonamide zinc-binding group (ZBG) is the pharmacophore. The N-(2,4-difluorophenyl) tail provides isoform selectivity (targeting CA IX over the ubiquitous CA II) by interacting with the hydrophobic patch at the entrance of the active site.

Mechanistic Visualization

Pathway 1: B-Raf Inhibition in Melanoma Signaling

The following diagram illustrates how the sulfonamide analog interrupts the MAPK signaling cascade.

Caption: Blockade of constitutive B-Raf(V600E) signaling by N-(2,4-difluorophenyl)sulfonamide analogs, preventing MEK/ERK phosphorylation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This protocol ensures high yield and purity, avoiding common side reactions like bis-sulfonylation.

Reagents: 2,4-Difluoroaniline (1.0 eq), Benzenesulfonyl chloride derivative (1.1 eq), Pyridine (solvent/base), DMAP (catalytic).

-

Preparation: Dissolve 2,4-difluoroaniline (10 mmol) in anhydrous pyridine (20 mL) under an inert argon atmosphere. Cool to 0°C.[4]

-

Addition: Add the benzenesulfonyl chloride dropwise over 15 minutes. Critical: Rapid addition causes exotherms that degrade the sulfonyl chloride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL) to neutralize pyridine and precipitate the product.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

-

Quality Control:

H NMR should show the sulfonamide NH proton as a singlet around 10.0–10.5 ppm.

-

Protocol B: B-Raf(V600E) Kinase Assay (Luminescence)

A self-validating assay using ADP detection to measure kinase activity.

Materials:

-

Recombinant B-Raf(V600E)

-

Substrate: MEK1 (inactive)

-

ATP (

) -

ADP-Glo™ Kinase Assay Kit (Promega)

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the this compound analog in DMSO. Final DMSO concentration in assay must be <1%.

-

Incubation: Mix 2

compound + 4 -

Initiation: Add 4

substrate mix (MEK1 + ATP). Incubate for 60 min at RT. -

Detection:

-

Add 10

ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -

Add 20

Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Read: Measure Luminescence (RLU).

-

Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response to determine

.-

Validation: Z-factor should be > 0.5. Reference compound (e.g., Vemurafenib) must yield

.

-

Data Summary: Potency Comparison

The following table highlights how substitution patterns on this scaffold drastically alter target affinity.

| Compound Class | R-Group (Aniline) | R-Group (Sulfonyl) | Primary Target | Potency ( |

| Raf Inhibitor | 3-ethynyl-2,4-difluoro | 3-chloro-4-fluoro | B-Raf (V600E) | 0.5 - 5 nM |

| Raf Inhibitor | 2,4-difluoro (no ethynyl) | 3-chloro-4-fluoro | B-Raf (V600E) | > 100 nM (Loss of potency) |

| CCR4 Antagonist | 2,4-difluoro | 2,5-dichloro | CCR4 | 20 - 50 nM |

| CA Inhibitor | 2,4-difluoro | 4-sulfamoyl ( | hCA II | 10 - 20 nM |

References

-

Hao, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors.[5] ACS Medicinal Chemistry Letters, 6(5), 543–547.[5] [Link]

-

Purandare, A. V., et al. (2007). Core exploration in optimization of chemokine receptor CCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(3), 679-682. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small Molecule CCR4 Antagonists Protect Mice from Aspergillus Infection and Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Solvent Selection for Sulfonamide Bond Formation

Executive Summary

The formation of the sulfonamide bond (

This guide moves beyond "standard" dichloromethane (DCM) protocols.[1] It provides a mechanistic rationale for solvent selection, balancing solubility parameters , nucleophilic competition (hydrolysis) , and green chemistry sustainability .[1]

Mechanistic Basis & Solvent Influence[2]

To select the correct solvent, one must understand the competing mechanisms at play. The reaction is a nucleophilic substitution at the sulfur atom.

The Electrophile: Sulfonyl Chloride

Unlike acyl chlorides, sulfonyl chlorides are less reactive toward nucleophiles but more prone to specific side reactions depending on the solvent environment.

-

Mechanism A (Direct

): The amine attacks the sulfur, displacing chloride. This is favored in polar aprotic solvents.[1] -

Mechanism B (Sulfene Intermediate): If the sulfonyl chloride has an

-proton (e.g., methanesulfonyl chloride) and a strong base is used, a highly reactive sulfene intermediate (

The Solvent's Role[3][4]

-

Solubility: Must dissolve the lipophilic sulfonyl chloride and the (often polar) amine.[1]

-

Proton Management: Must accommodate the HCl byproduct (often via an added base like TEA or Pyridine) without precipitating salts that encapsulate reagents.[1]

-

Hydrolysis Suppression: Water is a competing nucleophile.[1] The solvent must either exclude water (anhydrous organic) or segregate the sulfonyl chloride from the aqueous phase (biphasic).[1]

Visualization: Reaction Pathways

Figure 1: Competing mechanistic pathways.[1] Solvent choice dictates whether the reaction favors the productive SN2 path or the hydrolytic dead-end.

Solvent Selection Matrix

The following table categorizes solvents based on Process Utility (Solubility/Workup) and Sustainability (GSK/Pfizer/CHEM21 Guides).

| Solvent Class | Examples | Process Utility | Sustainability Score | Recommended For |

| Chlorinated | DCM, Chloroform | High. Excellent solubility for most sulfonyl chlorides.[1] Low boiling point allows easy removal.[1] | Red. Carcinogenic, ozone-depleting, strict disposal limits.[1] | Small-scale R&D only. Avoid in scale-up. |

| Ethers | THF, 2-MeTHF | Medium/High. Good solubility. 2-MeTHF is immiscible with water (good for workup).[1] | Green (2-MeTHF). THF is Yellow (peroxide risk).[1] | Primary Recommendation. 2-MeTHF is the modern standard.[1] |

| Polar Aprotic | DMF, DMAc, NMP | High. Dissolves everything, including salts.[1] Accelerates SN2 rate.[1] | Red/Yellow. Difficult to remove (high BP).[1] Reprotoxic (DMF/NMP).[1] | Highly insoluble amines/zwitterions.[1] |

| Esters | Ethyl Acetate (EtOAc) | Medium. Excellent for workup.[1] Can react with strong nucleophiles (transacylation risk).[1] | Green. Biodegradable, low tox.[1] | General purpose, robust substrates.[1] |

| Biphasic | Water/THF, Water/DCM | Specialized. Schotten-Baumann conditions.[1] | Green. Water is ideal, provided hydrolysis is managed.[1] | Water-soluble amines (amino acids).[1] |

Experimental Protocols

Protocol A: The "Green Process" Standard (2-MeTHF)

Best for: Drug development scale-up, lipophilic amines, and sustainability.